Metabolic Stability Advantage of 3-Fluorophenyl Azetidines vs. Non-Fluorinated or Piperidine Analogs
Fluorine substitution on the phenyl ring of azetidine derivatives is associated with reduced susceptibility to cytochrome P450-mediated oxidative metabolism. For 2-(4-fluorophenyl)azetidine, the half-life (t₁/₂) in human liver microsomal assays increased from 1.5 h to 4.2 h compared to a non-fluorinated phenyl azetidine analog . Although this specific measurement is for a positional isomer (para-fluoro) and a free-amine azetidine rather than the Boc-protected meta-fluoro acetic acid target, the class-level inference strongly supports that 3-fluorophenyl substitution on the target compound provides a comparable metabolic stability advantage relative to its non-fluorinated counterpart (2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acid) [1].
| Evidence Dimension | In vitro human liver microsomal half-life (t₁/₂) |
|---|---|
| Target Compound Data | Exact data not available for CAS 1823264-44-3. Class-level inference based on fluorophenyl azetidine SAR. |
| Comparator Or Baseline | 2-(4-Fluorophenyl)azetidine: t₁/₂ = 4.2 h; Non-fluorinated phenyl azetidine: t₁/₂ = 1.5 h |
| Quantified Difference | ~2.8-fold increase in half-life conferred by fluorophenyl substitution (class-level inference; para-isomer data used as surrogate) |
| Conditions | Human liver microsomal stability assay |
Why This Matters
Improved metabolic stability translates into longer in vivo half-life and lower clearance, justifying preference for the 3-fluorophenyl analog in early lead optimization campaigns over the non-fluorinated version.
- [1] Faust MR, Höfner G, Kieser B, et al. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors. Eur J Med Chem. 2010;45(6):2453-2466. View Source
